molecular formula C14H19NO3 B188414 Phthalamic acid, N,N-diisopropyl- CAS No. 20320-39-2

Phthalamic acid, N,N-diisopropyl-

Cat. No.: B188414
CAS No.: 20320-39-2
M. Wt: 249.3 g/mol
InChI Key: PZSITMBIVNJHKF-UHFFFAOYSA-N
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Description

N,N-Diisopropylphthalamic acid is a phthalamic acid derivative characterized by two isopropyl groups attached to the nitrogen atoms of the phthalamic acid backbone. Phthalamic acids (benzene-1,2-dicarboxamides) are structurally related to phthalimides but feature two amide linkages instead of an imide ring. These compounds are of interest due to their diverse applications, ranging from enzyme inhibition to agrochemical functions. The N,N-diisopropyl substitution introduces steric bulk, which significantly influences chemical stability, solubility, and biological activity compared to other derivatives .

Properties

CAS No.

20320-39-2

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

2-[di(propan-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18)

InChI Key

PZSITMBIVNJHKF-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O

Other CAS No.

20320-39-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Phthalamic acid derivatives vary based on substituents at the nitrogen atoms. Key examples include:

Compound Substituents Key Properties/Applications Stability in Neutral pH
N,N-Diisopropylphthalamic acid Two isopropyl groups High steric hindrance; potential β-glucosidase inhibition High stability
N-(1-Naphthyl)phthalamic acid (NPA) One naphthyl, one hydrogen Auxin transport inhibition in plants Moderate stability
N-Dibutylphthalamic acid Two butyl groups Plasticizer for resins and cellulose derivatives High stability
N-(3-Bromopropyl)phthalamic acid 3-bromopropyl group Rapid degradation via intramolecular displacement (not hydrolysis) in neutral/alkaline conditions Low stability
Key Observations:
  • Steric Effects : Bulky substituents (e.g., isopropyl or butyl) enhance stability in neutral/alkaline solutions by reducing hydrolysis rates. Smaller or reactive groups (e.g., bromoalkyl) promote alternative degradation pathways .
  • Biological Activity: NPA’s aromatic substituent enables auxin transport inhibition, critical in plant physiology . N-Dibutylphthalamic acid lacks significant bioactivity but serves as an industrial plasticizer .

Degradation Behavior

Phthalamic acids generally exhibit pH-dependent stability:

  • Acidic Conditions : All derivatives undergo hydrolysis due to intramolecular catalysis by the carboxyl group .
  • Neutral/Alkaline Conditions :
    • N,N-Diisopropyl and N-Dibutyl derivatives : Highly stable, making them unsuitable as prodrugs for amines .
    • Bromoalkyl derivatives (e.g., N-(3-bromopropyl)) : Degrade via intramolecular displacement rather than hydrolysis, forming cyclic byproducts .

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